2-ethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide
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Overview
Description
2-ethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. These compounds are known for their diverse biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of 2-ethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide typically involves the reaction of appropriate hydrazonoyl halides with thiocyanates or thiosemicarbazides under reflux conditions. For instance, the reaction of 4-methyl-2-phenylthiazole-5-carbohydrazide with hydrazonoyl chlorides in ethanol can yield the desired thiadiazole derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-ethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-ethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-ethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes or proteins involved in cell proliferation, leading to its anticancer effects. The mesoionic nature of the thiadiazole ring allows it to cross cellular membranes and interact strongly with biological targets .
Comparison with Similar Compounds
2-ethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide can be compared with other thiadiazole derivatives such as:
2-amino-5-ethyl-1,3,4-thiadiazole: Known for its antimicrobial properties.
bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide: A specific inhibitor of kidney type GA (GLS), showing anticancer activity. The uniqueness of this compound lies in its specific structural features and the resulting biological activities.
Biological Activity
2-Ethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide is a compound that belongs to the class of thiadiazoles, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C15H19N3OS, with a molecular weight of 289.4 g/mol. The compound features a thiadiazole ring substituted with a phenyl group and an ethyl butanamide chain, contributing to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant antimicrobial properties against various bacterial and fungal strains. The compound has been evaluated for its antibacterial and antifungal activities using standard methods such as the disc diffusion technique.
Table 1: Antimicrobial Activity of this compound
Microorganism | Activity Type | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|---|
Staphylococcus aureus | Bacterial | 15 | 50 µg/mL |
Escherichia coli | Bacterial | 12 | 80 µg/mL |
Pseudomonas aeruginosa | Bacterial | 10 | 100 µg/mL |
Aspergillus niger | Fungal | 14 | 40 µg/mL |
Candida albicans | Fungal | 11 | 60 µg/mL |
The data indicates that the compound shows moderate antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus, as well as against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. Additionally, it exhibits antifungal activity against Aspergillus niger and Candida albicans .
The mechanism by which thiadiazole derivatives exert their antimicrobial effects is believed to involve disruption of microbial cell membranes and inhibition of essential enzymatic processes within the microorganisms. The presence of the thiadiazole ring is crucial for this activity as it interacts with microbial targets.
Study on Antimicrobial Efficacy
A study conducted by Mahendrasinh et al. synthesized various thiadiazole derivatives and evaluated their antimicrobial properties. Among these derivatives, compounds similar to this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria . The study highlighted that structural modifications can enhance biological activity, suggesting that further derivatization of this compound could yield even more potent agents.
Review on Thiadiazole Derivatives
A comprehensive review published in Bioorganic & Medicinal Chemistry discussed the broad spectrum of biological activities associated with thiadiazole derivatives. It emphasized their potential in drug development due to their versatility in targeting various biological pathways . The review also noted that compounds with phenyl substitutions often exhibit enhanced antimicrobial properties compared to their non-substituted counterparts.
Properties
IUPAC Name |
2-ethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-3-10(4-2)12(18)15-14-17-16-13(19-14)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYKHSYMJSCNEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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